Methyl 4,6-O-benzylidene-a-D-galactopyranoside

Carbohydrate chemistry Chiral building blocks Quality control

This α-D-galactopyranoside features a 4,6-O-benzylidene acetal protecting C4/C6 hydroxyls, enabling predictable regioselective modification at C2 and C3. The α-anomeric configuration is verified by specific optical rotation (+160° in MeOH) and melting point (153–158°C)—parameters distinct from the β-anomer and gluco analogs. This ensures stereochemical integrity critical for reproducible synthesis of 2-O-acrylated galactoside monomers used in glycopolymers for drug delivery. High C2-O regioselectivity in stannylene-mediated acrylation and preferential 3-O-benzylation make this the preferred precursor for branched galactose-containing oligosaccharides. For research use only.

Molecular Formula C14H18O6
Molecular Weight 282.292
CAS No. 72904-85-9
Cat. No. B3013436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,6-O-benzylidene-a-D-galactopyranoside
CAS72904-85-9
Molecular FormulaC14H18O6
Molecular Weight282.292
Structural Identifiers
SMILESCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
InChIInChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14+/m1/s1
InChIKeyVVSWDMJYIDBTMV-HUXGKSLCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4,6-O-Benzylidene-α-D-galactopyranoside (CAS 72904-85-9): A Protected Galactoside Chiral Building Block for Regioselective Carbohydrate Synthesis


Methyl 4,6-O-benzylidene-α-D-galactopyranoside (CAS 72904-85-9) is a synthetically protected carbohydrate derivative belonging to the class of 4,6-O-benzylidene acetal galactopyranosides . The compound features a benzylidene group that masks the 4- and 6-hydroxyl groups, leaving the 2- and 3-positions available for regioselective modification, while the anomeric methyl group locks the sugar in the α-configuration [1].

Methyl 4,6-O-Benzylidene-α-D-galactopyranoside: Why Simple In-Class Substitution Is Scientifically Unsound


Compounds bearing the 4,6-O-benzylidene protecting group are not interchangeable due to pronounced differences in anomeric configuration (α vs. β) and monosaccharide identity (galacto vs. gluco vs. manno). The α-anomer exhibits a specific optical rotation (+160° in methanol) distinct from both the β-anomer and the α-gluco analog (+100-110°), directly impacting spectroscopic characterization and purity assessment . Furthermore, the galacto configuration imparts unique regioselectivity patterns in alkylation and acylation reactions compared to gluco- or manno- counterparts, making the choice of this specific α-galacto derivative critical for achieving predictable synthetic outcomes [1].

Methyl 4,6-O-Benzylidene-α-D-galactopyranoside: Quantitative Differentiation Evidence vs. Closest Analogs


Optical Rotation as a Definitive Marker of α-Galacto Anomeric Configuration

Methyl 4,6-O-benzylidene-α-D-galactopyranoside exhibits a specific optical rotation [α]²²/D of +160° (c = 0.5, methanol) . In contrast, the corresponding α-gluco analog shows a significantly lower rotation of +100 to +110° (c = 2, CH₃CN) .

Carbohydrate chemistry Chiral building blocks Quality control

Regioselective Alkylation: Preferential C3-Benzylation vs. Methylation

Partial alkylation of methyl 4,6-O-benzylidene-α-D-galactopyranoside in DMF or DMSO with BaO/Ba(OH)₂ leads predominantly to the 3-O-alkyl derivative in 30-40% yield. Benzylation proceeds with higher selectivity than methylation [1][2].

Regioselective synthesis Protecting group strategy Oligosaccharide assembly

Melting Point Differentiation as a Procurement Identity Check

Methyl 4,6-O-benzylidene-α-D-galactopyranoside melts at 153–158 °C . The α-gluco analog melts at 164 °C , while the β-galacto anomer melts at ~151.5 °C .

Analytical chemistry Compound identity verification Quality assurance

Stannylene-Mediated C2-O Regioselectivity in Acrylation for Glycomonomer Synthesis

Reaction of the dibutylstannylene acetal of methyl 4,6-O-benzylidene-α-D-galactopyranoside with methacryloyl chloride yields the 2-O-methacryloyl product in 58% yield and the 3-O-regioisomer in only 21% yield, a ratio of ~2.8:1 favoring C2 functionalization [1].

Glycopolymer synthesis Regioselective acylation Carbohydrate monomers

Methyl 4,6-O-Benzylidene-α-D-galactopyranoside: Validated Application Scenarios Based on Quantitative Differentiation


Synthesis of 2-O-Modified Galactoside Monomers for Glycopolymer Preparation

The high C2-O regioselectivity (58% vs. 21% for C3) observed in stannylene-mediated acrylation [1] makes this compound a preferred precursor for synthesizing 2-O-acrylated galactoside monomers. These monomers are essential building blocks for glycopolymers used in biomaterials and drug delivery research.

Preparation of 3-O-Benzyl Intermediates for Complex Oligosaccharide Assembly

The documented preference for 3-O-benzylation over 2-O-benzylation (30-40% yield) [2] allows chemists to install a temporary benzyl protecting group at O3 while leaving O2 available for subsequent glycosylation or functionalization. This regioselective protection strategy is critical in the stepwise synthesis of branched galactose-containing oligosaccharides.

Chiral Building Block for Natural Product and Bioactive Glycoside Synthesis

The combination of a well-defined specific rotation (+160°) and a distinct melting point (153–158 °C) ensures reliable quality control and anomeric purity. This makes the compound a trusted intermediate for constructing the galactose moiety in bioactive natural products and synthetic glycosides where stereochemical integrity is paramount.

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